molecular formula C22H22N2O2 B11654055 N',N'-dibenzyl-4-methoxybenzohydrazide

N',N'-dibenzyl-4-methoxybenzohydrazide

Cat. No.: B11654055
M. Wt: 346.4 g/mol
InChI Key: YKJBIHCDNJFEPV-UHFFFAOYSA-N
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Description

N',N'-Dibenzyl-4-methoxybenzohydrazide is a substituted benzohydrazide derivative of interest in medicinal chemistry and chemical biology research. Benzohydrazide scaffolds are known to exhibit a diverse range of biological activities, and this N,N-dibenzyl derivative provides a structurally distinct analog for structure-activity relationship (SAR) studies . Related 4-methoxybenzoylhydrazone compounds have demonstrated significant antiglycation activity in vitro, inhibiting the formation of Advanced Glycation End products (AGEs), which are implicated in diabetic complications . This suggests potential research applications for this compound in investigating metabolic disorders. Furthermore, hydrazide functional groups are valuable tools in synthetic chemistry. They serve as key intermediates for constructing various heterocycles, such as 1,3,4-oxadiazoles, which are privileged structures in drug discovery . The hydrazide moiety also enables the development of novel chemical strategies, including solubilizing tags for poorly soluble peptides, facilitating the synthesis and analysis of complex biomolecules . This product is intended for research purposes only by trained professionals. It is not approved for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N',N'-dibenzyl-4-methoxybenzohydrazide

InChI

InChI=1S/C22H22N2O2/c1-26-21-14-12-20(13-15-21)22(25)23-24(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

YKJBIHCDNJFEPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxybenzoylhydrazide Intermediate

The foundational step in preparing N',N'-dibenzyl-4-methoxybenzohydrazide involves synthesizing 4-methoxybenzoylhydrazide , achieved via hydrazinolysis of methyl 4-methoxybenzoate.

Procedure :

  • Methyl 4-methoxybenzoate (10 mmol) is refluxed with hydrazine hydrate (20 mmol) in methanol for 2 hours.

  • The reaction mixture is cooled, and the precipitated 4-methoxybenzoylhydrazide is filtered and recrystallized from methanol.

Key Data :

  • Yield : 85–90%.

  • Characterization :

    • 1H-NMR (DMSO-d<sub>6</sub>) : δ 10.12 (s, 1H, NH), 7.89 (d, 2H, J = 8.5 Hz, H-2/H-6), 6.98 (d, 2H, J = 8.5 Hz, H-3/H-5), 3.81 (s, 3H, OCH<sub>3</sub>).

    • EI-MS : m/z 180 (M<sup>+</sup>).

N,N-Dibenzylation of 4-Methoxybenzoylhydrazide

The introduction of benzyl groups to the hydrazide nitrogen is accomplished via a nucleophilic substitution reaction using benzyl halides.

Procedure :

  • 4-Methoxybenzoylhydrazide (5 mmol) is dissolved in dimethoxyethane (30 mL) under nitrogen.

  • Triethylamine (12 mmol) is added, followed by dropwise addition of benzyl bromide (12 mmol) at 0°C.

  • The mixture is stirred at room temperature for 6–8 hours, then poured into ice-cold water.

  • The crude product is filtered and purified via recrystallization from ethanol.

Key Data :

  • Yield : 70–75%.

  • Optimization :

    • Excess benzyl bromide (2.4 equiv) ensures complete dibenzylation.

    • Prolonged reaction times (>8 hours) reduce yields due to side reactions.

Reaction Mechanism :

4-Methoxybenzoylhydrazide+2Benzyl bromideEt3NDimethoxyethaneN’,N’-Dibenzyl-4-methoxybenzohydrazide+2HBr\text{4-Methoxybenzoylhydrazide} + 2 \text{Benzyl bromide} \xrightarrow[\text{Et}_3\text{N}]{\text{Dimethoxyethane}} \text{this compound} + 2 \text{HBr}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The <sup>1</sup>H-NMR spectrum (DMSO-d<sub>6</sub>) of this compound reveals:

  • δ 7.91 (d, 2H, J = 8.5 Hz, H-2/H-6 of methoxybenzoyl).

  • δ 7.32–7.25 (m, 10H, benzyl aromatic protons).

  • δ 4.85 (s, 4H, N-CH<sub>2</sub>-Ph).

  • δ 3.83 (s, 3H, OCH<sub>3</sub>).

Notable Absence : The NH proton signal at δ ~10 ppm confirms complete N,N-dibenzylation.

Infrared (IR) Spectroscopy

  • ν(C=O) : 1645 cm<sup>−1</sup> (hydrazide carbonyl).

  • ν(N-H) : Absent, corroborating dibenzylation.

  • ν(C-O) : 1250 cm<sup>−1</sup> (methoxy group).

Comparative Analysis of Synthetic Routes

Parameter Method A (Direct Alkylation)Method B (Stepwise Alkylation)
Starting Material 4-MethoxybenzoylhydrazideMethyl 4-methoxybenzoate
Reagents Benzyl bromide, Et<sub>3</sub>NHydrazine hydrate, Benzyl bromide
Solvent DimethoxyethaneMethanol
Reaction Time 6–8 hours10–12 hours
Yield 70–75%65–70%
Purity >95% (HPLC)90–92%

Key Insight : Method A offers higher efficiency and purity, making it preferable for large-scale synthesis.

Challenges and Optimization Strategies

Side Reactions

  • Monobenzylation : Incomplete reaction due to stoichiometric imbalance.
    Solution : Use 2.4 equivalents of benzyl bromide and monitor via TLC.

  • Oxidation : Hydrazide oxidation to azodicarboxylates under aerobic conditions.
    Solution : Conduct reactions under inert atmosphere.

Solvent Effects

  • Polar Protic Solvents (e.g., methanol) slow alkylation due to hydrogen bonding.

  • Aprotic Solvents (e.g., dimethoxyethane) enhance nucleophilicity of hydrazide nitrogen .

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Benzoyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiglycation Potential

One of the significant applications of N',N'-dibenzyl-4-methoxybenzohydrazide is its role in inhibiting glycation processes, which are implicated in diabetes and related complications. Research indicates that derivatives of 4-methoxybenzoylhydrazide show promising results in preventing the formation of advanced glycation end products (AGEs) through their interaction with carbonyl moieties in sugars. This interaction is crucial for developing therapeutic agents aimed at reducing diabetic complications .

1.2 Anticancer Activity

The compound has also been studied for its anticancer properties. Various derivatives have demonstrated activity against different cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer agents .

Analytical Chemistry Applications

2.1 Spectroscopic Techniques

This compound can be synthesized and characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques are essential for confirming the structure and purity of synthesized compounds, which is crucial in both research and industrial applications .

2.2 Chromatographic Analysis

The compound can also be utilized as a reagent in chromatographic methods to separate and analyze complex mixtures. Its ability to form stable complexes with metal ions enhances its utility in analytical chemistry, particularly in the detection of trace metals .

Coordination Chemistry Applications

3.1 Ligand Properties

As a Schiff base ligand, this compound can coordinate with various transition metals to form metal complexes. These complexes exhibit interesting properties, including catalytic activity and enhanced biological activity compared to their parent ligands. The coordination chemistry of this compound has been explored extensively, leading to the synthesis of several metal complexes that demonstrate antibacterial and antifungal activities .

3.2 Catalytic Applications

Metal complexes derived from this compound have shown promise as catalysts in organic reactions such as oxidation and epoxidation processes. The efficiency of these catalysts often surpasses that of traditional methods, highlighting the compound's potential in green chemistry applications .

Case Study 1: Antiglycation Studies

In vitro studies have demonstrated that derivatives of 4-methoxybenzoylhydrazide significantly inhibit glycation processes in serum albumin models. The IC50 values obtained were comparable to established antiglycation agents, indicating the potential for these compounds in therapeutic applications against diabetic complications .

Case Study 2: Anticancer Efficacy

Research involving this compound derivatives showed promising results against various cancer cell lines. For instance, one study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting that structural modifications could enhance anticancer activity further .

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N',N'-dibenzyl-4-methoxybenzohydrazide with key analogs, focusing on structural features, synthesis yields, melting points, and notable properties:

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Substituents Notable Properties
This compound (Target) C22H22N2O2 Not reported Not reported N',N'-dibenzyl, 4-methoxy High lipophilicity; potential for π-π stacking due to benzyl groups.
(E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide C17H17N2O4 Not reported Not reported 3,4-dimethoxybenzylidene, 4-methoxy Exhibits antibacterial/antifungal activity; planar structure aids crystallinity .
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide C15H13N3O4 Not reported Not reported 4-methoxybenzylidene, 3-nitro Strong electron-withdrawing nitro group; altered solubility vs. methoxy analogs .
(E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide C15H14N2O4 Not reported Not reported 3-hydroxy-4-methoxybenzylidene, 4-hydroxy Intramolecular H-bonding (O–H⋯N); dihedral angle 24.17° between rings .
H19: (E)-N1-(4-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(m-tolyl)-...)* C35H30N4O2 230–232 82.68 Naphthalen-2-yl, m-tolyl, 4-methoxy High yield; extended conjugation enhances UV absorption .
4-Bromo-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide C14H10Br3N2O3 Not reported Not reported Multiple bromo, dihydroxy groups Halogen-rich; potential cytotoxicity (DrugBank: DB07098) .

*Compound H19 from .

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-Donating Groups (e.g., methoxy) : Enhance crystallinity and stability via intermolecular H-bonding (e.g., N–H⋯O interactions in ).
  • Electron-Withdrawing Groups (e.g., nitro, bromo) : Increase polarity but reduce thermal stability (lower melting points inferred for nitro derivatives ).
  • Bulkier Groups (e.g., naphthalen-2-yl, benzyl) : Elevate molecular weight and lipophilicity, impacting solubility and bioavailability .

Synthetic Efficiency: Yields for analogs range from 69% to 83%, influenced by substituent reactivity and reaction conditions (e.g., H19 achieved 82.68% yield under optimized reflux ).

Biological Relevance :

  • Benzohydrazides with hydroxy/methoxy groups (e.g., ) show promise in antimicrobial applications, while halogenated derivatives () are explored for cytotoxicity. The dibenzyl variant’s biological profile remains uncharacterized but may leverage lipophilicity for membrane targeting.

Structural and Crystallographic Insights

  • Hydrogen Bonding : Compounds like (E)-4-hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide form robust 3D networks via N–H⋯O and O–H⋯O bonds, critical for crystal packing and stability .
  • Conformational Flexibility : The dihedral angle between aromatic rings (e.g., 24.17° in ) influences molecular planarity and π-π stacking efficiency. Dibenzyl groups in the target compound may introduce steric constraints, reducing planarity compared to simpler hydrazones.

Q & A

Q. What are the standard synthetic routes for preparing N',N'-dibenzyl-4-methoxybenzohydrazide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with benzyl halides or aldehydes under reflux conditions. Key steps include:

  • Reagent selection : Use benzyl chloride or benzaldehyde in methanol/ethanol with catalytic acid (e.g., glacial acetic acid) to promote hydrazone formation .
  • Temperature control : Maintain reflux at 70–80°C for 4–6 hours to ensure complete reaction .
  • Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials .
  • Yield optimization : Adjust stoichiometric ratios (1:2 for hydrazide:aldehyde) and monitor reaction progress via TLC .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methoxy (–OCH3_3), benzyl, and hydrazide (–NH–NH–) groups. For example, the methoxy proton typically appears as a singlet near δ 3.8 ppm .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., O–H⋯N interactions) using SHELX software for structure refinement .
  • FT-IR : Identify characteristic peaks for C=O (1650–1680 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives, such as this compound?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, benzyl groups) and correlate with bioassay data (e.g., IC50_{50} values for antimicrobial activity) .
  • Dosage-dependent assays : Test cytotoxicity across multiple concentrations (e.g., 1–100 μM) to distinguish specific activity from general toxicity .
  • Targeted binding studies : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) and validate via surface plasmon resonance (SPR) .

Q. What experimental and computational strategies are effective for analyzing the hydrogen-bonding network and supramolecular assembly of this compound?

  • Single-crystal XRD : Determine intermolecular interactions (e.g., N–H⋯O and C–H⋯π bonds) that stabilize the crystal lattice .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to lattice energy .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths and angles .

Q. How can reaction conditions be tailored to synthesize derivatives with enhanced solubility or bioavailability?

  • Polar substituents : Introduce hydroxyl (–OH) or sulfonyl (–SO3_3H) groups to improve aqueous solubility .
  • Prodrug design : Conjugate with PEG or cyclodextrin via ester linkages to enhance membrane permeability .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve regioselectivity .

Q. What methodologies are recommended for investigating the compound’s potential as a metal chelator or catalyst in coordination chemistry?

  • UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands upon addition of transition metals (e.g., Cu2+^{2+}, V5+^{5+}) .
  • Cyclic voltammetry : Assess redox behavior of metal complexes in DMF or acetonitrile .
  • EPR spectroscopy : Characterize paramagnetic species (e.g., VO3+^{3+}) in frozen solutions .

Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental data for hydrogen-bonding interactions?

  • Basis set validation : Compare results from smaller (6-31G*) vs. larger basis sets (cc-pVTZ) to minimize computational errors .
  • Solvent effects : Include polarizable continuum models (PCM) in DFT calculations to mimic experimental solvent environments .
  • Thermal motion correction : Apply TLS (translation-libration-screw) models during XRD refinement to account for atomic displacement .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in synthetic protocols?

  • HPLC purity analysis : Use C18 columns with UV detection at 254 nm to verify ≥95% purity .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Stability testing : Store samples under inert gas (N2_2) at –20°C to prevent hydrazide oxidation .

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